Cas no 1000998-59-3 (BMS-687453)
BMS-687453 structure
Product Name:BMS-687453
CAS-nummer:1000998-59-3
MF:C22H21ClN2O6
MW:444.864945173264
MDL:MFCD18251482
CID:833136
PubChem ID:16725047
Update Time:2025-05-20
BMS-687453 Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-4-(6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile
- 2-[[3-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy]phenyl]methyl-methoxycarbonylamino]acetic acid
- BMS 687453
- BMS-687453
- 7HA
- AGN-PC-014V8R
- CHEMBL1089501
- DNC010722
- SureCN2742714
- UNII-39TL5L7XDX
- N-[[3-[[2-(4-Chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)glycine
- N-(3-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}benzyl)-N-(methoxycarbonyl)glycine
- S0170
- 39TL5L7XDX
- CS-5523
- AS-77790
- AC-33201
- MFCD18251482
- DA-48472
- Q27256930
- BCP14808
- 1000998-59-3
- N-(3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)-N-(methoxycarbonyl)glycine
- SCHEMBL2742714
- {[(3-{[2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHOXY}PHENYL)METHYL](METHOXYCARBONYL)AMINO}ACETIC ACID
- 2-([(3-([2-(4-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHOXY)PHENYL)METHYL](METHOXYCARBONYL)amino)ACETIC ACID
- AKOS030526188
- Glycine, N-((3-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)phenyl)methyl)-N-(methoxycarbonyl)-
- J-690001
- BMS-687453?
- HY-10678
- 2-{[(3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}phenyl)methyl](methoxycarbonyl)amino}acetic acid
- EX-A592
- BDBM28800
- Glycine, N-[[3-[[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]methoxy]phenyl]methyl]-N-(methoxycarbonyl)-
-
- MDL: MFCD18251482
- Inchi: 1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
- InChI-sleutel: UJIBXDMNCMEJAY-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C1=NC(=C(C)O1)COC1=CC=CC(=C1)CN(C(=O)OC)CC(=O)O
Berekende eigenschappen
- Exacte massa: 444.1088141g/mol
- Monoisotopische massa: 444.1088141g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 31
- Aantal draaibare bindingen: 10
- Complexiteit: 601
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.8
- Topologisch pooloppervlak: 102Ų
Experimentele eigenschappen
- Dichtheid: 1.342±0.06 g/cm3 (20 ºC 760 Torr),
- Smeltpunt: N/A℃
- Kookpunt: 642.7±65.0 °C at 760 mmHg
- Vlampunt: 342.5±34.3 °C
- Dampfdruk: 0.0±2.0 mmHg at 25°C
BMS-687453 Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
BMS-687453 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC9252-100 mg |
BMS-687453 |
1000998-59-3 | >98% | 100mg |
$500.0 | 2022-03-01 | |
| DC Chemicals | DC9252-250 mg |
BMS-687453 |
1000998-59-3 | >98% | 250mg |
$900.0 | 2022-03-01 | |
| DC Chemicals | DC9252-1 g |
BMS-687453 |
1000998-59-3 | >98% | 1g |
$1800.0 | 2022-03-01 | |
| S e l l e c k ZHONG GUO | S0170-5mg |
BMS-687453 |
1000998-59-3 | 98.93% | 5mg |
¥2596.23 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S0170-25mg |
BMS-687453 |
1000998-59-3 | 98.93% | 25mg |
¥7854.21 | 2023-09-15 | |
| MedChemExpress | HY-10678-10mM*1mLinDMSO |
BMS-687453 |
1000998-59-3 | 99.04% | 10mM*1mLinDMSO |
¥1210 | 2022-02-25 | |
| MedChemExpress | HY-10678-5mg |
BMS-687453 |
1000998-59-3 | 98.58% | 5mg |
¥990 | 2024-04-21 | |
| MedChemExpress | HY-10678-10mg |
BMS-687453 |
1000998-59-3 | 98.58% | 10mg |
¥1580 | 2024-04-21 | |
| MedChemExpress | HY-10678-25mg |
BMS-687453 |
1000998-59-3 | 98.58% | 25mg |
¥3150 | 2024-04-21 | |
| MedChemExpress | HY-10678-50mg |
BMS-687453 |
1000998-59-3 | 98.58% | 50mg |
¥4880 | 2024-04-21 |
BMS-687453 Gerelateerde literatuur
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
1000998-59-3 (BMS-687453) Gerelateerde producten
- 877606-63-8(Afacifenacin)
- 22365-09-9(10(1H)-Acridinecarboxamide,2,3,4,4a,9,9a-hexahydro-)
- 117086-68-7(1H-Indole-1-carboxamide,2,3-dihydro-3,3-dimethyl-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-)
- 126347-18-0(Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-(1,2-diphenylethyl)-)
- 145410-51-1(Urea,N-(cyclohexylmethyl)-N'-(2,6-diethylphenyl)-N-(4-phenylcyclohexyl)-, trans-(9CI))
- 16967-72-9(1H-1-Benzazepine-1-carboxamide,2,3,4,5-tetrahydro-3-phenyl-)
- 124804-56-4(Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[(1-phenylcyclopentyl)methyl]-)
- 79098-75-2(3-(Piperidin-4-YL)-3,4-dihydroquinazolin-2(1H)-one)
- 133825-80-6(Nevanimibe)
- 145410-26-0(Urea,N'-[2,6-bis(1-methylethyl)phenyl]-N-(4-phenylcyclohexyl)-N-(phenylmethyl)-,trans- (9CI))
Aanbevolen leveranciers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
CN Leverancier
Reagentie
Wuhan ChemNorm Biotech Co.,Ltd.
Goudlid
CN Leverancier
Reagentie
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk